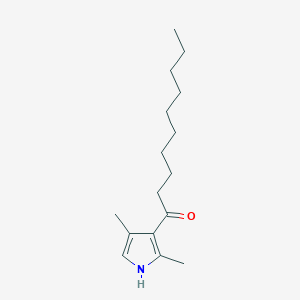![molecular formula C12H20N2O2 B14647255 1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54127-04-7](/img/structure/B14647255.png)
1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound that features a pyridine ring substituted with a methyl group and an ether linkage to a propanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Pyridine Ether: The initial step involves the reaction of 5-methyl-2-hydroxypyridine with an appropriate alkylating agent to form the ether linkage.
Amination: The resulting ether is then subjected to amination using isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene: A compound with a similar pyridine ether structure but with a different substitution pattern.
Imidazole-containing compounds: These compounds share some structural features and may exhibit similar biological activities.
Uniqueness
1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54127-04-7 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)13-7-11(15)8-16-12-5-4-10(3)6-14-12/h4-6,9,11,13,15H,7-8H2,1-3H3 |
InChI Key |
XBLITLHCSYFMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


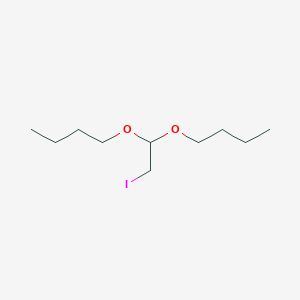
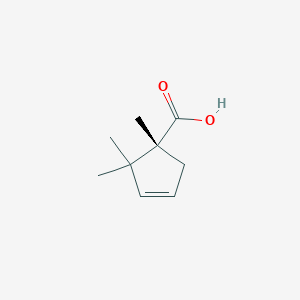
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
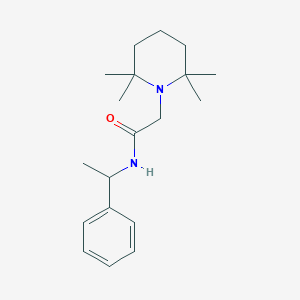
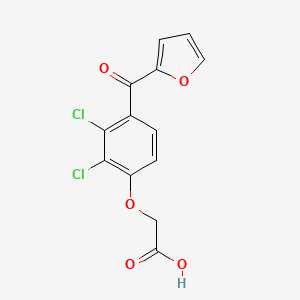

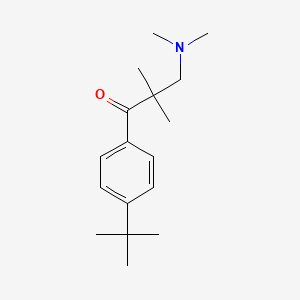

![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
